

Discovery and significance of the HA (110-119) immunodominant region

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An In-Depth Technical Guide to the HA (110-119) Immunodominant Region

Introduction

Influenza virus hemagglutinin (HA) is a critical surface glycoprotein that mediates viral entry into host cells and is the primary target for neutralizing antibodies. Beyond its role in humoral immunity, HA contains numerous epitopes that elicit T-cell responses, which are fundamental for viral clearance and long-term immunological memory. Within the HA protein of the archetypal H1N1 A/PR/8/34 strain, the amino acid sequence 110-119 has been identified as a potent, immunodominant CD4+ T-cell epitope. This region is instrumental in driving robust T-helper cell responses, making it a subject of intense immunological research. This technical guide provides a comprehensive overview of the discovery, significance, and experimental characterization of the HA (110-119) region for researchers, scientists, and professionals in drug and vaccine development.

Discovery and Characterization

The HA (110-119) region was identified as a major class II-restricted T-cell epitope in the BALB/c mouse model.[1] It is specifically recognized by CD4+ T-cells in the context of the Major Histocompatibility Complex (MHC) class II molecule I-E^d.[2][3] The precise amino acid sequence for this epitope is Ser-Phe-Glu-Arg-Phe-Glu-Ile-Phe-Pro-Lys (SFERFEIFPK).[4] Its discovery was pivotal for the development of T-cell receptor (TCR) transgenic mouse models, such as the HA-TCR (clonotype 6.5) transgenic mouse, which expresses a TCR specific for the



HA (110-119) peptide presented by I-E^d.[2][3] This model has become an invaluable tool for studying the dynamics of CD4+ T-cell activation, differentiation, and memory.

Immunological Significance

The significance of the HA (110-119) epitope lies in its ability to elicit strong and protective CD4+ T-cell mediated immunity. Memory CD4+ T-cells specific for this epitope can direct protective responses to an influenza virus challenge through their intrinsic effector mechanisms.[3] Studies have demonstrated that adoptive transfer of memory CD4+ T-cells recognizing this epitope can lead to enhanced viral clearance, recovery from sublethal infection, and complete protection against lethal challenge.[3] This protection occurs even in the absence of B-cells and CD8+ T-cells, highlighting a direct and potent effector role for HA (110-119)-specific CD4+ T-cells.[3] Furthermore, these memory cells persist in both lymphoid and non-lymphoid tissues, including the lungs, and are characterized by the rapid production of effector cytokines like Interferon-gamma (IFN-y) upon secondary antigen encounter.[2]

Quantitative Data on T-Cell Responses

Quantitative analysis of HA (110-119)-specific T-cell responses is crucial for evaluating vaccine efficacy and understanding immune dynamics. While specific MHC-peptide binding affinity values (IC50) for the SFERFEIFPK peptide with the I-E^d allele are not readily available in public databases, the functional avidity and response magnitude have been quantitatively assessed through various cellular assays.



Parameter	Method	Condition	Result	Reference
Peptide Concentration for T-Cell Priming	In Vitro Culture	CD4+ T-cells from HA-TCR mice primed with peptide and APCs.	5.0 μg/mL	[3]
Memory T-Cell Frequency	Flow Cytometry	Stable population in "HA-memory" mice post-adoptive transfer.	0.5% to 2.0% of total endogenous CD4+ T-cells.	[2]
Cytokine Secretion (IFN-γ)	ELISpot	Splenocytes stimulated with HA-specific peptide pools.	Detectable spot- forming units (SFUs) indicating cytokine release.	[5]
T-Cell Activation Marker Upregulation	Flow Cytometry	PBMCs stimulated with peptide pools.	Measurable increase in CD137+ and CD69+ T-cells.	[6][7]

Note: In MHC binding assays, an IC50 value below 500 nM is generally considered indicative of a good binder, though allele-specific thresholds are often preferred for higher accuracy.[8]

Experimental Protocols

Characterizing the T-cell response to the HA (110-119) epitope involves several key immunological assays.

In Vitro T-Cell Priming and Proliferation Assay

This protocol is adapted from methods used to generate HA-specific effector T-cells for adoptive transfer studies.[3]

 Cell Isolation: Purify CD4+ T-cells from the spleens of HA-TCR transgenic mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).



Prepare antigen-presenting cells (APCs) by depleting T-cells from splenocytes of a wild-type BALB/c mouse and treating them with Mitomycin C (50 μ g/mL) to arrest proliferation.

- Co-culture: Culture the purified HA-TCR CD4+ T-cells (2 x 10⁶ cells/mL) with the prepared APCs (1 x 10⁶ cells/mL).
- Peptide Stimulation: Add the HA (110-119) peptide (SFERFEIFPK) to the co-culture at a final concentration of 5.0 μg/mL.
- Incubation: Incubate the cells for 3 days at 37°C in a humidified 5% CO2 incubator.
- Proliferation Analysis: If tracking proliferation, label the CD4+ T-cells with a proliferation dye (e.g., CellTrace™ Violet) before co-culture. Analyze dye dilution after 3 days using flow cytometry. The resulting activated T-cell blasts are ready for functional assays or adoptive transfer.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secretion

This protocol outlines the detection of IFN-y secreting cells in response to the HA epitope.[5][9]

- Plate Preparation: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-y capture antibody overnight at 4°C. Wash the plate with sterile PBS and block with complete RPMI medium containing 10% FCS for 2 hours at 37°C.
- Cell Plating: Prepare a single-cell suspension of splenocytes from immunized or control mice. Add 2.5-5 x 10⁵ cells per well to the prepared ELISpot plate.
- Antigen Stimulation: Add the HA (110-119) peptide to the wells at a final concentration of 2-5
 μg/mL. Use medium alone as a negative control and a mitogen (e.g., PHA) as a positive
 control.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
- Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room temperature.



- Development: Wash the plate and add streptavidin-alkaline phosphatase (Strep-ALP).
 Incubate for 1 hour. Wash again and add the AP substrate solution (BCIP/NBT).
- Analysis: Stop the reaction by washing with water once spots have formed. Dry the plate and count the spot-forming units (SFUs) using an automated ELISpot reader.

Flow Cytometry for T-Cell Activation Induced Markers (AIM)

This protocol allows for the identification and quantification of rare antigen-specific T-cells based on the co-expression of surface activation markers.[6][7]

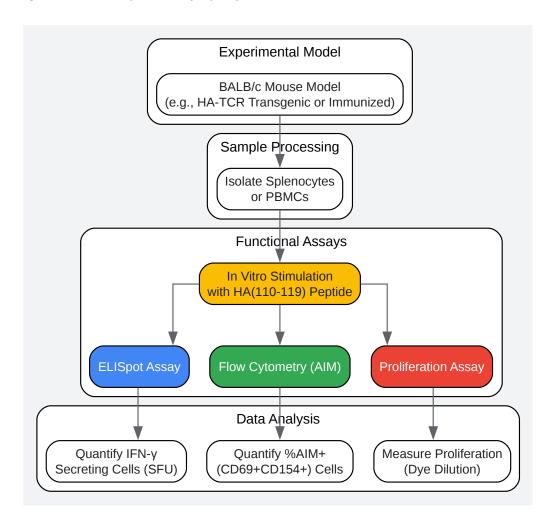
- Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes and plate 1-2 x 10⁶ cells per well in a 96-well U-bottom plate.
- Antigen Stimulation: Stimulate the cells with the HA (110-119) peptide (1-2 μg/mL) for 18-24 hours at 37°C. Include an unstimulated (negative) control and a positive control (e.g., anti-CD3/CD28 beads or PHA).
- Surface Staining: After stimulation, wash the cells with FACS buffer (PBS + 2% FBS). Stain
 the cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A
 typical panel includes a viability dye, anti-CD3, anti-CD4, anti-CD8, and the AIM markers
 anti-CD69 and anti-CD154 (CD40L). Incubate for 30 minutes at 4°C in the dark.
- Fixation and Permeabilization (Optional): If performing intracellular cytokine staining, fix and permeabilize the cells using a commercial kit.
- Intracellular Staining (Optional): Stain for intracellular cytokines like IFN-y, TNF-α, or IL-2.
- Data Acquisition: Wash the cells and acquire events on a flow cytometer.
- Data Analysis: Gate on live, singlet, CD3+, CD4+ lymphocytes. Identify the AIM+ population by gating on cells co-expressing CD69 and CD154. Frequencies are typically reported after subtracting the background from the unstimulated control.

Visualizations



Experimental Workflow

The following diagram illustrates a typical experimental workflow to characterize T-cell responses against the HA (110-119) epitope.



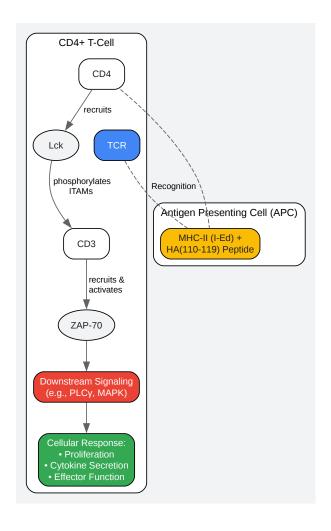
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Caption: Experimental workflow for characterizing HA(110-119) specific T-cell responses.

TCR Signaling Pathway

This diagram shows a simplified signaling cascade initiated upon T-cell recognition of the HA (110-119) peptide presented by an APC.





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Caption: TCR signaling upon recognition of the HA(110-119)-MHC complex.

Conclusion

The HA (110-119) peptide is a cornerstone immunodominant epitope for the study of CD4+ T-cell immunology in the context of influenza infection. Its ability to drive potent memory and effector T-cell responses has made it an indispensable tool for dissecting the mechanisms of protective cellular immunity. For researchers in immunology and professionals in vaccine development, understanding the characteristics and experimental methodologies associated with this epitope is crucial for designing novel therapeutic strategies that aim to harness the power of T-cell mediated protection against influenza and other infectious diseases.



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